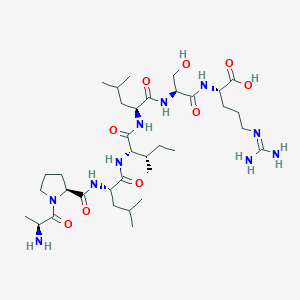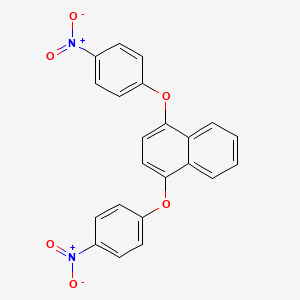
1,4-Bis(4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers It consists of a naphthalene core with two 4-nitrophenoxy groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(4-nitrophenoxy)naphthalene can be synthesized through the nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 1,4-dihydroxynaphthalene with p-fluoronitrobenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) . The reaction is carried out under reflux conditions to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrazine and Pd/C in ethanol are commonly used for the reduction of nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or other electrophiles to facilitate the reaction.
Major Products Formed
Reduction: The reduction of this compound yields 1,4-Bis(4-aminophenoxy)naphthalene.
Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Applications De Recherche Scientifique
1,4-Bis(4-nitrophenoxy)naphthalene has several applications in scientific research:
Materials Science: It is used in the synthesis of high-performance polymers, such as polyimides, which are known for their excellent thermal stability and mechanical properties.
Organic Synthesis:
Electronics: Due to its aromatic structure, it may be explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-nitrophenoxy)naphthalene primarily involves its ability to undergo various chemical transformations. The nitro groups can be reduced to amino groups, which can then participate in further reactions, such as polymerization. The aromatic ether linkages provide flexibility and stability to the resulting polymers, making them suitable for high-performance applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-aminophenoxy)naphthalene: This compound is the reduced form of 1,4-Bis(4-nitrophenoxy)naphthalene and is used in the synthesis of polyimides.
4,4’-Bis(4-nitrophenoxy)biphenyl: Similar in structure, this compound also features nitrophenoxy groups attached to an aromatic core and is used in the synthesis of high-performance polymers.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Its ability to form flexible and stable polymers makes it particularly valuable in materials science and industrial applications.
Propriétés
Numéro CAS |
211446-28-5 |
|---|---|
Formule moléculaire |
C22H14N2O6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
1,4-bis(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H |
Clé InChI |
WICRUAUCZOCNAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


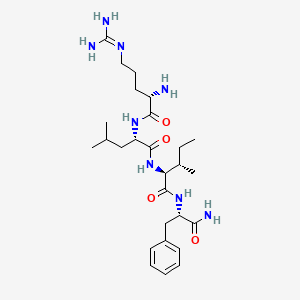
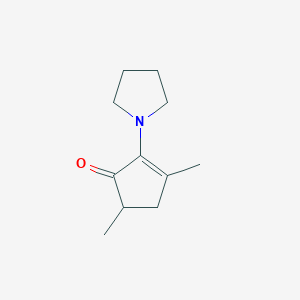
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)




![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
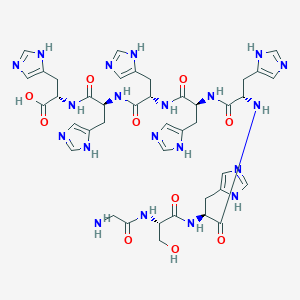


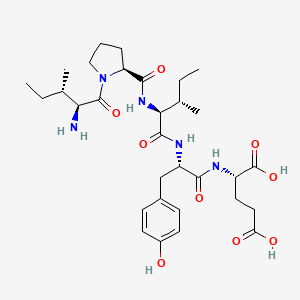
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
